molecular formula C15H16INO3 B8196891 2-((2,4-Dimethoxybenzyl)oxy)-4-iodo-3-methylpyridine

2-((2,4-Dimethoxybenzyl)oxy)-4-iodo-3-methylpyridine

Cat. No.: B8196891
M. Wt: 385.20 g/mol
InChI Key: LCZRLAQXIULBTQ-UHFFFAOYSA-N
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Description

2-((2,4-Dimethoxybenzyl)oxy)-4-iodo-3-methylpyridine is an organic compound that features a pyridine ring substituted with a 2,4-dimethoxybenzyl group, an iodine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dimethoxybenzyl)oxy)-4-iodo-3-methylpyridine typically involves multiple steps, starting with the preparation of the 2,4-dimethoxybenzyl alcohol. This intermediate can be synthesized by the reaction of 2,4-dimethoxybenzaldehyde with a reducing agent such as sodium borohydride . The resulting alcohol is then reacted with a suitable halogenating agent to introduce the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dimethoxybenzyl)oxy)-4-iodo-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-((2,4-Dimethoxybenzyl)oxy)-4-iodo-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2,4-Dimethoxybenzyl)oxy)-4-iodo-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzyl alcohol: Shares the 2,4-dimethoxybenzyl group but lacks the pyridine ring and iodine atom.

    4-Iodo-3-methylpyridine: Contains the pyridine ring with iodine and methyl substitutions but lacks the 2,4-dimethoxybenzyl group.

Uniqueness

2-((2,4-Dimethoxybenzyl)oxy)-4-iodo-3-methylpyridine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the 2,4-dimethoxybenzyl group and the iodine atom on the pyridine ring distinguishes it from other similar compounds and contributes to its diverse applications in research.

Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methoxy]-4-iodo-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16INO3/c1-10-13(16)6-7-17-15(10)20-9-11-4-5-12(18-2)8-14(11)19-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZRLAQXIULBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1OCC2=C(C=C(C=C2)OC)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16INO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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